molecular formula C13H12N2O4S B8461548 5-Ethyl-2-(2-nitroanilino)thiophene-3-carboxylic acid CAS No. 61325-03-9

5-Ethyl-2-(2-nitroanilino)thiophene-3-carboxylic acid

Cat. No. B8461548
CAS RN: 61325-03-9
M. Wt: 292.31 g/mol
InChI Key: YMUVWCRVJDCTHX-UHFFFAOYSA-N
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Patent
US04172831

Procedure details

Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate (6.0 g) dissolved in ethanol (100 ml) and water (50 ml) and heated to 60° C. with stirring. Sodium hydroxide (5 N, 50 ml) was then added and the temperature maintained for 16 hours. The reaction mixture was cooled and diluted with water (500 ml), and solid title product filtered off, m.p. 189°-191° C. (EtOAc).
Name
Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])=[C:5]([C:18]([O:20]CC)=[O:19])[CH:4]=1)[CH3:2].[OH-].[Na+]>C(O)C.O>[CH2:1]([C:3]1[S:7][C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])=[C:5]([C:18]([OH:20])=[O:19])[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate
Quantity
6 g
Type
reactant
Smiles
C(C)C1=CC(=C(S1)NC1=C(C=CC=C1)[N+](=O)[O-])C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(S1)NC1=C(C=CC=C1)[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.